3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

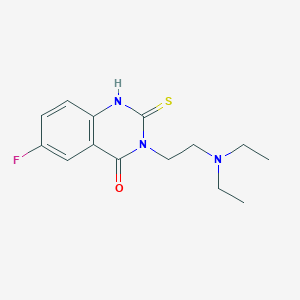

3-(2-(Diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a fluorinated quinazolinone derivative characterized by a dihydroquinazolinone core substituted with a fluorine atom at position 6, a thioxo group at position 2, and a 2-(diethylamino)ethyl side chain at position 2. The diethylaminoethyl group introduces tertiary amine functionality, which may enhance solubility and bioavailability compared to non-polar substituents . The fluorine atom at position 6 is a common bioisostere for hydrogen, often improving metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name |

3-[2-(diethylamino)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3OS/c1-3-17(4-2)7-8-18-13(19)11-9-10(15)5-6-12(11)16-14(18)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITOSUXCQDOQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of methyl anthranilate, which is then converted to methyl 2-(methoxycarbonylamino)benzoate.

Formation of Quinazolinone Core: The intermediate is then reacted with diethylamine to form the quinazolinone core.

Introduction of Fluorine and Thioxo Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(diethylamino)ethyl)-6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Key Observations :

- The target compound’s diethylaminoethyl group distinguishes it from analogs with aryl (e.g., 3c) or alkyne (e.g., 2c) substituents. This group may enhance solubility in aqueous media compared to hydrophobic analogs .

- In contrast, 3c features a 6-chloro substituent, which may alter steric and electronic properties .

Physicochemical and Spectral Comparisons

Table 2: Spectral Data for Selected Analogs

- The thioxo group (C=S) in the target compound would likely exhibit an IR absorption near 1250–1350 cm⁻¹, distinct from the carbonyl (C=O) peaks (~1693 cm⁻¹) observed in 3c .

- The diethylaminoethyl group would produce characteristic $^1$H-NMR signals at δ ~2.5–3.0 (m, CH2) and δ ~1.0 (t, CH3), similar to alkylamine-containing pharmaceuticals .

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

Category : Synthesis & Structural Analysis Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehyde derivatives with thiourea or thioacetamide derivatives under reflux conditions. Key parameters include solvent selection (e.g., ethanol or DMSO for solubility and reaction kinetics) , temperature control (80–120°C), and catalysts (e.g., acetic acid for cyclization). Post-synthesis purification via column chromatography or recrystallization is critical. Structural confirmation requires:

- X-ray crystallography (single-crystal studies with R factor < 0.05) to resolve the dihydroquinazolinone core and substituent positions .

- Spectroscopic methods : H/C NMR for verifying the diethylaminoethyl side chain and fluorine substitution, and FT-IR for confirming the thioxo group (C=S stretch at ~1250 cm) .

Q. How can researchers validate the compound’s purity and stability under experimental conditions?

Category : Analytical Chemistry Answer :

- HPLC-PDA/MS : Use reverse-phase chromatography with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect degradation products .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition temperature >200°C indicates suitability for high-temperature reactions) .

- Accelerated stability studies : Store the compound at 40°C/75% relative humidity for 4 weeks; monitor via NMR for hydrolytic degradation of the thioxo group .

Advanced Research Questions

Q. What experimental strategies elucidate structure-activity relationships (SAR) for biological activity?

Category : Medicinal Chemistry Answer :

- Systematic substituent variation : Replace the diethylaminoethyl group with morpholino or phenethyl groups (see for analogous quinazolinones) and compare bioactivity .

- Fluorine substitution impact : Synthesize 6-H and 6-Cl analogs to evaluate fluorine’s role in membrane permeability or target binding (e.g., via logP measurements or crystallographic docking studies) .

- Biological assays : Test cytotoxicity (MTT assay, IC), kinase inhibition (ATP-binding assays), and antibacterial activity (MIC against S. aureus and E. coli), using positive controls like doxorubicin or ciprofloxacin .

Q. How can contradictory data on biological efficacy be resolved?

Category : Data Analysis & Reproducibility Answer :

- Dose-response validation : Replicate studies across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .

- Metabolic interference checks : Use CYP450 inhibitors (e.g., ketoconazole) in vitro to assess if metabolism alters activity .

- Batch variability analysis : Compare synthetic batches via LC-MS to ensure consistent impurity profiles (e.g., <2% unreacted intermediates) .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?

Category : Environmental Chemistry Answer :

- OECD Guideline 307 : Conduct soil biodegradation studies under aerobic conditions (28-day incubation) to measure half-life and metabolite formation .

- Algal toxicity testing : Expose Chlorella vulgaris to 0.1–10 mg/L concentrations; monitor growth inhibition (EC calculation) .

- Bioaccumulation potential : Determine logK (octanol-water partition coefficient) via shake-flask method; values >3.0 indicate high bioaccumulation risk .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics (PK)?

Category : Pharmacology Answer :

- Rodent PK profiling : Administer 10 mg/kg IV/orally; collect plasma samples at 0–24h intervals. Analyze via LC-MS/MS for:

- AUC (area under the curve) to assess bioavailability.

- t (elimination half-life) to guide dosing frequency .

- Tissue distribution : Sacrifice animals at 1h and 6h post-dose; quantify compound levels in liver, kidney, and brain to evaluate penetration .

Q. What computational tools predict binding modes with biological targets?

Category : Molecular Modeling Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases. Validate with crystallographic data from analogous quinazolinones (e.g., PDB ID 3POZ) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.